Cas no 1356837-87-0 (Penicillin V-d5)

Penicillin V-d5 化学的及び物理的性質
名前と識別子
-
- Penicillin V-d5
- BPLBGHOLXOTWMN-DHJOJNDJSA-N
- [2H5]-Penicillin V
- Penicillin V-D5 USP/EP/BP
- Phenoxymethylpenicillin D5Q: What is Phenoxymethylpenicillin D5 Q: What is the CAS Number of Phenoxymethylpenicillin D5 Q: What is the storage condition of Phenoxymethylpenicillin D5 Q: What are the applications of Phenoxymethylpenicillin D5
- 1356837-87-0
- 6-(Phenoxy-d5-acetamido)penicillanic Acid
- HY-B0975AS
- (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenoxy-d5-acetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- AKOS030254965
- (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- G13654
- MS-25559
- CS-0201047
- DA-56685
-
- インチ: 1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
- InChIKey: BPLBGHOLXOTWMN-MBNYWOFBSA-N
- ほほえんだ: C([C@H]1C(S[C@]2([H])[C@H](NC(=O)COC3C([H])=C([H])C([H])=C([H])C=3[H])C(=O)N12)(C)C)(=O)O
計算された属性
- せいみつぶんしりょう: 355.12502658g/mol
- どういたいしつりょう: 355.12502658g/mol
- 同位体原子数: 5
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 547
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
Penicillin V-d5 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-219567-2.5mg |
Penicillin V-d5, |
1356837-87-0 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
TRC | P223502-2.5mg |
Penicillin V-d5 |
1356837-87-0 | 2.5mg |
$ 253.00 | 2023-09-06 | ||
ChemScence | CS-0201047-25mg |
Penicillin V-d5 |
1356837-87-0 | 25mg |
$0.0 | 2022-04-27 | ||
Biosynth | GEC83787-10 mg |
Penicillin V-d5 |
1356837-87-0 | 10mg |
$886.60 | 2023-01-04 | ||
1PlusChem | 1P01CCHM-2.5mg |
Penicillin V-d5 |
1356837-87-0 | 95%,98atom%D | 2.5mg |
$610.00 | 2023-12-22 | |
A2B Chem LLC | AW54874-1mg |
Penicillin V-d5 |
1356837-87-0 | 99% | 1mg |
$345.00 | 2024-04-20 | |
Biosynth | GEC83787-1 mg |
Penicillin V-d5 |
1356837-87-0 | 1mg |
$170.50 | 2023-01-04 | ||
A2B Chem LLC | AW54874-5mg |
Penicillin V-d5 |
1356837-87-0 | 99% | 5mg |
$825.00 | 2024-04-20 | |
MedChemExpress | HY-B0975AS-1mg |
Penicillin V-d |
1356837-87-0 | 99.45% | 1mg |
¥2650 | 2024-07-23 | |
TRC | P223502-25mg |
Penicillin V-d5 |
1356837-87-0 | 25mg |
$ 1958.00 | 2023-09-06 |
Penicillin V-d5 関連文献
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A. E. Bird,C. E. Redrup,Alan S. Hughes,Christopher R. Popplestone,E. M. May,G. V. Sefton,A. F Casy,E. Tomlinson,D. W. Selby,R. P. Munden,P. F. G. Boon,A. W. Mace Proc. Anal. Div. Chem. Soc. 1977 14 285
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Katalin Kovács-Hadady,Ilona T. Kiss,Mária Kiss,Klára Barna-Katona Analyst 1988 113 569
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Mohamed El Sadek Analyst 1986 111 579
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Alan S. Hughes,Christopher R. Popplestone Analyst 1977 102 759
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5. 664. N-alkyl derivatives of penicillin VT. Leigh J. Chem. Soc. 1965 3616
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6. Studies on the biosynthesis of β-lactam antibiotics. Part I. Stereospecific syntheses of (2RS,3S)-[4,4,4-2H3]-, (2RS,3S)-[4-3H]-, (2RS,3R)-[4-3H]-, and (2RS,3S)-[4-13C]-valine. Incorporation of (2RS,3S)-[4-13C]-valine into penicillin VD. John Aberhart,Lawrence J. Lin J. Chem. Soc. Perkin Trans. 1 1974 2320
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7. Retention of valine methyl hydrogens in penicillin biosynthesisD. John Aberhart,John Yeou-Ruoh Chu,Norbert Neuss,Claude H. Nash,John Occolowitz,Lyell L. Huckstep,Nancy De La Higuera J. Chem. Soc. Chem. Commun. 1974 564
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8. The microbial metabolism of penicillin V sulphoxide and its possible relevance to the mode of action of penicillinRobert Thomas J. Chem. Soc. Chem. Commun. 1979 1176
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Alaa Riezk,Richard C. Wilson,Anthony E. G. Cass,Alison H. Holmes,Timothy M. Rawson Anal. Methods 2024 16 558
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Alaa Riezk,Richard C. Wilson,Timothy M. Rawson,Vasin Vasikasin,Paul Arkel,Trevor J. Ferris,Lisa D. Haigh,Anthony E. G. Cass,Alison H. Holmes Anal. Methods 2023 15 829
Penicillin V-d5に関する追加情報
Penicillin V-d5: A Comprehensive Overview
Penicillin V-d5 (CAS No. 1356837-87-0) is a derivative of penicillin V, a widely used antibiotic in the treatment of various bacterial infections. The "-d5" designation indicates that this compound is a deuterated form, meaning it contains deuterium atoms in place of some hydrogen atoms. This modification can be significant in certain applications, such as in drug metabolism studies or as a stable isotope for analytical purposes. Penicillin V-d5 has gained attention in recent years due to its potential in advancing our understanding of antibiotic mechanisms and improving therapeutic outcomes.
The chemical structure of Penicillin V-d5 closely resembles that of penicillin V, with the primary difference being the incorporation of deuterium atoms. This substitution does not alter the core functionality of the molecule but can influence its stability and behavior under specific conditions. Researchers have explored the use of Penicillin V-d5 in preclinical studies to better understand how antibiotics interact with bacterial enzymes, particularly beta-lactamases, which are responsible for resistance to penicillins. Recent findings suggest that deuterated antibiotics may exhibit enhanced stability against enzymatic degradation, potentially offering a new avenue for combating antibiotic resistance.
In terms of pharmacokinetics, Penicillin V-d5 has shown promise in studies examining drug metabolism. Deuterium substitution can slow down the rate of drug breakdown in the body, leading to longer half-lives and reduced dosing frequencies. This property is particularly valuable in scenarios where sustained drug levels are critical for effective treatment. For instance, a 2023 study published in *Antimicrobial Agents and Chemotherapy* demonstrated that Penicillin V-d5 exhibited improved pharmacokinetic profiles compared to its non-deuterated counterpart, suggesting potential benefits for patients requiring prolonged antibiotic therapy.
The clinical applications of Penicillin V-d5 are still under investigation, but early results are encouraging. Its enhanced stability and prolonged activity could make it a viable option for treating infections caused by resistant bacterial strains. Additionally, the use of Penicillin V-d5 in diagnostic settings has been explored, particularly in mass spectrometry-based assays where deuterated compounds serve as internal standards for accurate quantification.
From a synthetic standpoint, the production of Penicillin V-d5 involves specialized chemical processes to incorporate deuterium atoms into the penicillin backbone. This requires precise control over reaction conditions to ensure optimal yields and purity. Recent advancements in isotopic synthesis have made it more feasible to produce Penicillin V-d5 on a larger scale, paving the way for broader research and potential clinical use.
In conclusion, Penicillin V-d5 (CAS No. 1356837-87-0) represents an innovative modification of a well-established antibiotic. Its deuterated form offers unique advantages in terms of stability, pharmacokinetics, and analytical utility. As research continues to uncover its full potential, Penicillin V-d5 holds promise as a tool for addressing some of the most pressing challenges in modern medicine, including antibiotic resistance and optimized drug delivery.
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